REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[CH3:7][O:8][C:9]1[CH:31]=[CH:30][C:12]([CH2:13][N:14]2[C:20](=[O:21])[CH2:19][C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[C:16]3[CH:26]=[CH:27][CH:28]=[CH:29][C:15]2=3)=[CH:11][CH:10]=1.C([O:37][N:38]=O)CC(C)C.[Na+].[Cl-]>C1COCC1.ClCCl>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[C:20](=[O:21])[C:19](=[N:38][OH:37])[C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[C:16]3[CH:26]=[CH:27][CH:28]=[CH:29][C:15]2=3)=[CH:30][CH:31]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C3=C(C4=C(CC2=O)C=CC=C4)C=CC=C3)C=C1
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Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 10 minutes of stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred for 105 minutes at 0° C
|
Duration
|
105 min
|
Type
|
TEMPERATURE
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Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
|
WASH
|
Details
|
the organic phase was washed with half-saturated aqueous NaCl (1200 mL)
|
Type
|
EXTRACTION
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Details
|
the aqueous layers were extracted with dichloromethane (250 mL) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C3=C(C4=C(C(C2=O)=NO)C=CC=C4)C=CC=C3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |